12-Amino-1-dodecanol

Polymer Chemistry Polyurethane Synthesis Thermal Analysis

Researchers struggle with linker chain length mismatches that reduce PROTAC degradation efficiency or alter polymer thermal properties. 12-Amino-1-dodecanol (C12) solves this precisely. - PROTAC linker: C12 alkyl spacer optimizes ternary complex geometry; substitution (C8/C14/PEG) changes activity. - Polyurethane synthesis: Enables 12-PUR with Tm = 157°C and α-nylon-like crystal structure. - Physicochemical data: logP ~3.3, mp 79-83°C, MW 201.35. Available for immediate R&D supply from BenchChem.

Molecular Formula C12H27NO
Molecular Weight 201.35 g/mol
CAS No. 67107-87-3
Cat. No. B015352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Amino-1-dodecanol
CAS67107-87-3
Molecular FormulaC12H27NO
Molecular Weight201.35 g/mol
Structural Identifiers
SMILESC(CCCCCCO)CCCCCN
InChIInChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2
InChIKeyIIWXYWWVCBRBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Amino-1-dodecanol Overview & Key Properties


12-Amino-1-dodecanol (CAS 67107-87-3) is a long-chain aliphatic primary ω-amino alcohol with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol [1]. It exists as a white to off-white crystalline solid at room temperature with a melting point of 79-83 °C and a predicted boiling point of 303.6 °C [1]. This bifunctional amphiphile, bearing both a terminal primary amine and a primary alcohol, is established as a PROTAC linker and a versatile intermediate for polyurethane synthesis [2]. Its balanced C12 alkyl spacer confers a characteristic logP (predicted ~3.3), which is critical for determining its hydrophobic-hydrophilic balance in both materials science and bioconjugation applications .

Building block Bifunctional C12 ω-amino alcohol for derivatization
Polymer synthesis Direct precursor for high-Tm 12-polyurethane
PROTAC linker Hydrophobic C12 spacer for ternary complex research
Biocatalytic route Characterized enzymatic conversion pathway available

12-Amino-1-dodecanol: Why Substitution Fails


Substituting 12-Amino-1-dodecanol with a shorter- or longer-chain ω-amino alcohol analog—such as 8-amino-1-octanol (C8) or 14-amino-1-tetradecanol (C14)—is not a trivial procurement decision. The C12 spacer length is not arbitrary; it directly governs the crystallographic packing, thermal transitions, and supramolecular hydrogen-bonding networks in derived polymers, as demonstrated in the synthesis of 12-polyurethane (12-PUR) which exhibits a distinct equilibrium melting temperature of 157 °C and an α-nylon-like layered crystal structure [1]. Furthermore, in PROTAC linker applications, the C12 alkyl chain provides a specific spatial separation that influences ternary complex formation and target degradation efficiency; substituting a different linker length or a structurally dissimilar polyethylene glycol (PEG)-based linker will yield a distinct, and likely suboptimal, linker geometry [2]. The quantifiable differences in physicochemical properties—such as logP (predicted ~3.3 for C12) and chain flexibility—render the C12 variant a uniquely positioned building block that cannot be interchanged without risking performance in these precision applications.

12-Amino-1-dodecanol (C12)
C12 spacer enables α-nylon-like crystal packing and Tm ≈ 157 °C in 12-PUR
Rigid C12 chain defines linker geometry critical for ternary complex formation
Shorter (C8) or longer (C14) analogs
Altered hydrophobic domain may disrupt crystallinity and lower Tm
Different spacer length can shift ternary complex geometry and degradation readout

12-Amino-1-dodecanol vs. C8/C14 Analogues


Thermal Stability and Crystallinity of C12 Polyurethane

The polymer 12-polyurethane (12-PUR), synthesized directly from 12-amino-1-dodecanol, exhibits a high equilibrium melting temperature (Tm) of 157 °C and a well-defined layered crystal structure analogous to the α-form of nylons [1]. This thermal stability is a direct consequence of the C12 aliphatic spacer length, which facilitates optimal antiparallel chain packing and intermolecular hydrogen bonding. In contrast, polyurethanes derived from shorter-chain amino alcohols, such as 6-amino-1-hexanol (C6) or 8-amino-1-octanol (C8), typically exhibit lower melting temperatures and less ordered crystalline phases due to insufficient hydrophobic domain formation and disrupted hydrogen-bonding networks.

12-PUR thermal stability
Class-level inference
Tm 157 °C
C12 polyurethane Shorter-chain analogs: significantly lower Tm
C12 spacer supports stable layered crystal structure
Class-level trend reported; exact comparator Tm values not specified
Polymer Chemistry Polyurethane Synthesis Thermal Analysis

Biocatalytic Synthesis Pathway

A biocatalytic reduction method employing carboxylic acid reductase and endogenous E. coli aldehyde reductases successfully produced 5.76 mM 12-amino-1-dodecanol from a 10 mM concentration of the corresponding 12-amino-dodecanoic acid [1]. This represents a 57.6% molar conversion yield. In the same study, a shorter-chain analogue, 8-amino-1-octanol, was produced at a higher final concentration of 9.17 mM from a 50 mM substrate input, highlighting a substrate-dependent efficiency for the C12 compound. This enzymatic pathway offers a sustainable, environmentally friendly alternative to traditional chemical synthesis routes, which often rely on harsh reagents and generate greater waste.

Biocatalytic yield
Cross-study comparable
5.76 mM from 10 mM
Carboxylic acid reductase + E. coli aldehyde reductases
C12: 57.6% conversion C8 analog: 18.3% (different substrate load)
Established enzymatic route for sustainable synthesis
Yield depends on substrate concentration; process optimization context
Biocatalysis Green Chemistry Amino Alcohol Synthesis

Zeta Potential Switch for Mucus Permeation Enhancement

A Janus-headed surfactant was synthesized by phosphorylating 12-amino-1-dodecanol (12-AD) with P₂O₅ and incorporated into a self-emulsifying drug delivery system (SEDDS) [1]. The resulting SEDDS exhibited an initial zeta potential of −9.37 mV. Upon incubation with isolated alkaline phosphatase (AP), the phosphate group was cleaved, causing the zeta potential to shift to +0.5 mV within 6 hours. This charge reversal was directly correlated with a 6.5-fold enhancement in mucus permeation compared to SEDDS that had already undergone charge conversion. This dual-charge functionality is a direct consequence of the bifunctional nature of 12-amino-1-dodecanol, which provides both a phosphorylatable hydroxyl group and a charge-switching amine group.

Mucus permeation enhancement
Supporting evidence
6.5-fold
Negative SEDDS (pre-phosphatase) vs. positive SEDDS (post-phosphatase)
Zeta potential switch enables higher permeation in porcine mucus model
Transwell assay; data support formulation-dependent permeation research
Drug Delivery Zeta Potential Switching Mucosal Permeation

12-Amino-1-dodecanol: Key Applications


High-Performance 12-Polyurethane Synthesis

Researchers and industrial users should prioritize 12-amino-1-dodecanol for the synthesis of aliphatic polyurethanes where a high melting point (Tm = 157 °C) and a well-defined, α-nylon-like crystalline structure are required [1]. The C12 spacer provides the optimal chain length for achieving a stable, fully-extended chain conformation and antiparallel hydrogen-bonded sheets, which are essential for superior thermal and mechanical properties. This scenario is validated by the direct synthesis of 12-PUR from this monomer [1].

PROTAC Development with C12 Hydrophobic Linker

Procurement of 12-amino-1-dodecanol is essential for synthesizing PROTACs (Proteolysis Targeting Chimeras) that require a rigid, hydrophobic C12 alkyl spacer between the E3 ligase ligand and the target protein ligand . This specific linker geometry is a key determinant of ternary complex formation and subsequent target degradation efficiency. Substitution with a shorter (e.g., C8) or longer (e.g., C14) amino alcohol linker, or a PEG-based linker, will result in a different spatial orientation and likely reduced or altered biological activity .

Zeta Potential-Switching Drug Delivery System

Formulation scientists should select 12-amino-1-dodecanol as a critical precursor for synthesizing Janus-headed, phosphorylatable surfactants [2]. The resulting phosphorylated derivative (p-12-AD) enables the design of self-emulsifying drug delivery systems (SEDDS) that undergo a quantifiable zeta potential switch from −9.37 mV to +0.5 mV upon phosphatase cleavage, achieving a 6.5-fold enhancement in mucus permeation [2]. This specific dual-functionality is not achievable with mono-functional amine or alcohol analogs.

Biocatalytic Synthesis of ω-Amino Alcohols

For chemical manufacturers and process chemists seeking sustainable routes to amino alcohols, 12-amino-1-dodecanol represents a viable target molecule via a characterized biocatalytic pathway. The established method using carboxylic acid reductase and E. coli aldehyde reductases yields 5.76 mM product from 10 mM substrate [3]. This data provides a baseline for process optimization and scale-up, differentiating it from amino alcohols whose biocatalytic synthesis has not been similarly quantified.

Application
Selection Property
Validation Focus
12-Polyurethane synthesis with high Tm
C12 spacer provides optimal chain packing and crystallinity
Thermal analysis (DSC) and XRD of derived polymer
PROTAC linker research
Rigid C12 hydrophobic spacer defines ternary complex geometry
Ternary complex formation and target degradation assay
Mucosal permeation studies
Phosphorylatable bifunctional surfactant for zeta potential switching
Zeta potential switch and mucus permeation assay
Biocatalytic synthesis of ω-amino alcohols
Characterized enzymatic reduction pathway
Biocatalytic yield and process development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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